Superior In Vivo Antibacterial Efficacy Compared to Linezolid's Morpholine C-Ring
In a direct head-to-head comparison, oxazolidinone analogs containing a functionalized [1,2,5]triazepane C-ring, derived from a Boc-protected triazepane scaffold, demonstrated a 2- to 3-fold increase in in vivo efficacy compared to linezolid, an antibiotic containing a morpholine C-ring [1]. The most potent compounds (e.g., amide 11a and urea 17a) showed this superior efficacy in a systemic mouse model of MRSA infection when administered intravenously [1]. This quantifiable improvement underscores the value of the 1,2,5-triazepane scaffold over the conventional morpholine in generating next-generation antibacterials.
| Evidence Dimension | In vivo therapeutic effect (fold-change in efficacy) |
|---|---|
| Target Compound Data | Derivatives with a [1,2,5]triazepane C-ring (e.g., amide 11a, urea 17a) |
| Comparator Or Baseline | Linezolid (morpholine C-ring) |
| Quantified Difference | 2- to 3-fold greater efficacy |
| Conditions | Systemic mouse infection model with methicillin-resistant Staphylococcus aureus (MRSA) SR3637, intravenous administration |
Why This Matters
This data provides a compelling, quantitative reason to select a 1,2,5-triazepane scaffold over a morpholine for designing new antibiotics with improved in vivo potency.
- [1] Suzuki, H., Utsunomiya, I., Shudo, K., Fukuhara, N., Iwaki, T., & Yasukata, T. (2013). Synthesis and in vitro/in vivo antibacterial activity of oxazolidinones having thiocarbamate at C-5 on the A-ring and an amide- or urea-substituted [1,2,5]triazepane or [1,2,5]oxadiazepane as the C-ring. European Journal of Medicinal Chemistry, 69, 262-277. View Source
